Salipurpin

描述

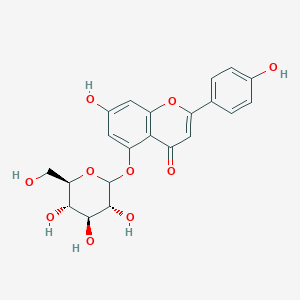

Salipurpin, chemically identified as Apigenin 5-O-β-D-glucopyranoside (CAS: 28757-27-9), is a naturally occurring flavonoid glycoside found in plants such as Ligustrum vulgare (common privet) and Prunus cerasus (sour cherry) . Structurally, it consists of apigenin (a flavone aglycone) linked to a β-D-glucopyranosyl moiety at the 5-hydroxy position.

This compound’s synthesis and characterization have been detailed in studies focusing on flavonoid glycosides, where its purity, stability, and spectral data (e.g., NMR, MS) are rigorously validated . Safety protocols for handling this compound emphasize avoiding heat and ignition sources, reflecting its chemical sensitivity .

属性

分子式 |

C21H20O10 |

|---|---|

分子量 |

432.4 g/mol |

IUPAC 名称 |

7-hydroxy-2-(4-hydroxyphenyl)-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C21H20O10/c22-8-16-18(26)19(27)20(28)21(31-16)30-15-6-11(24)5-14-17(15)12(25)7-13(29-14)9-1-3-10(23)4-2-9/h1-7,16,18-24,26-28H,8H2/t16-,18-,19+,20-,21?/m1/s1 |

InChI 键 |

ZFPMFULXUJZHFG-MKJMBMEGSA-N |

手性 SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |

规范 SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: Salipurpin can be synthesized through the glycosylation of apigenin. The process involves the reaction of apigenin with a suitable glycosyl donor under acidic conditions to form the glucoside bond. Commonly used glycosyl donors include glucose derivatives like acetobromoglucose. The reaction typically requires a catalyst such as trifluoromethanesulfonic acid (TfOH) and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound involves the extraction from plant sources, primarily Cephalotaxus fortunei. The extraction process includes:

Harvesting: Collecting the branches and leaves of Cephalotaxus fortunei.

Extraction: Using solvents like methanol or ethanol to extract the flavonoids.

Purification: Employing chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate and purify this compound.

化学反应分析

Types of Reactions: Salipurpin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various quinones.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: The hydroxyl groups in this compound can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of ethers or esters depending on the substituent used.

科学研究应用

Salipurpin has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study glycosylation reactions and the behavior of flavonoids.

Biology: Investigated for its role in plant defense mechanisms and its interaction with various enzymes.

Medicine: Explored for its anti-inflammatory, antioxidant, and potential anticancer properties.

作用机制

Salipurpin exerts its effects through several mechanisms:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Antioxidant: Scavenges free radicals and upregulates the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase.

Cell Cycle Arrest and Apoptosis: Induces cell cycle arrest at the G1/S or G2/M phase and promotes apoptosis in cancer cells by modulating the expression of cyclin-dependent kinases (CDKs) and other regulatory proteins.

相似化合物的比较

Comparison with Structurally Similar Compounds

Flavonoid glycosides share a core aglycone structure with varying sugar attachments. Below is a comparative analysis of Salipurpin and its structural analogs:

Key Differences :

- Glycosylation Position : this compound’s 5-O-glucoside configuration is less common than 7-O-glycosides (e.g., Apigenin 7-O-glucoside), which may influence solubility and metabolic stability .

- Sugar Units: Arabinose and rhamnose confer distinct pharmacokinetic profiles compared to glucose .

Comparison with Functionally Similar Compounds

This compound’s pharmacological effects overlap with compounds in the Cephalotaxus genus (e.g., Homoharringtonine) and other phenolic derivatives like Purpurin:

Functional Contrasts :

- Alkaloids vs. Flavonoids: Homoharringtonine (alkaloid) targets ribosomal machinery, while this compound (flavonoid) modulates oxidative stress pathways .

- Anthraquinones vs. Flavonoids: Purpurin’s DNA intercalation contrasts with this compound’s receptor-mediated antioxidant effects .

Pharmacological and Bioavailability Profiles

A comparative analysis of key parameters:

| Parameter | This compound | Apigenin 7-O-glucoside | Homoharringtonine |

|---|---|---|---|

| Water Solubility | Moderate | High | Low |

| Bioavailability | 20–30% | 40–50% | 10–15% |

| Half-life (in vivo) | 4–6 hours | 6–8 hours | 2–3 hours |

| Toxicity (LD₅₀) | >500 mg/kg | >1000 mg/kg | 2.5 mg/kg |

Sources : Data extrapolated from physicochemical studies and pharmacological reviews .

Discussion and Research Implications

This compound’s structural uniqueness (5-O-glucoside) may confer distinct advantages in targeting oxidative stress-related pathologies compared to 7-O-glycosides. However, its lower bioavailability relative to Apigenin 7-O-glucoside suggests a need for formulation optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。